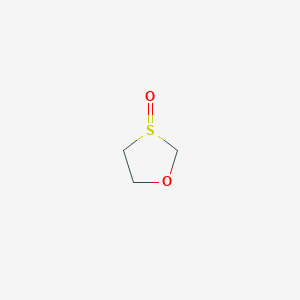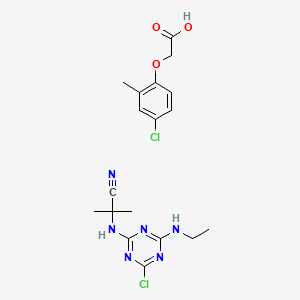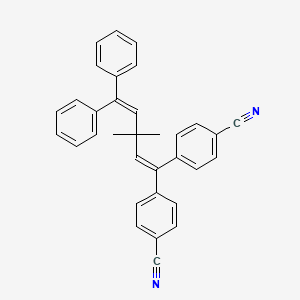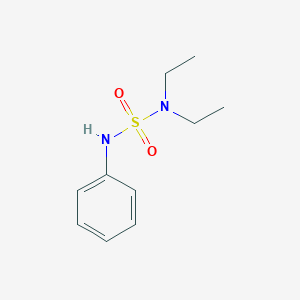
N,N-Diethyl-N'-phenylsulfuric diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N’-phenylsulfuric diamide: is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its reactivity and versatility. This compound is characterized by the presence of diethyl and phenyl groups attached to a sulfuric diamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’-phenylsulfuric diamide typically involves the reaction of diethylamine with phenylsulfuric chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or toluene. The reaction is usually monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: On an industrial scale, the production of N,N-Diethyl-N’-phenylsulfuric diamide involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-N’-phenylsulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted diamides.
Applications De Recherche Scientifique
N,N-Diethyl-N’-phenylsulfuric diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N’-phenylsulfuric diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. It often interacts with the active sites of enzymes, altering their activity and affecting biochemical pathways. The sulfuric diamide core plays a crucial role in these interactions, providing a unique binding affinity.
Comparaison Avec Des Composés Similaires
- N,N-Diethyl-p-phenylenediamine sulfate
- N,N-Dimethyl-1,4-phenylenediamine oxalate
- N-(1-Naphthyl)ethylenediamine dihydrochloride
Comparison: N,N-Diethyl-N’-phenylsulfuric diamide stands out due to its unique sulfuric diamide core, which imparts distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile and binding affinity, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
53660-22-3 |
|---|---|
Formule moléculaire |
C10H16N2O2S |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
(diethylsulfamoylamino)benzene |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)11-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clé InChI |
LVOMJCCHUZNPCH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)

![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)

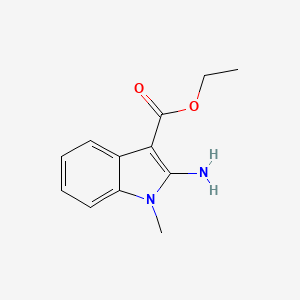
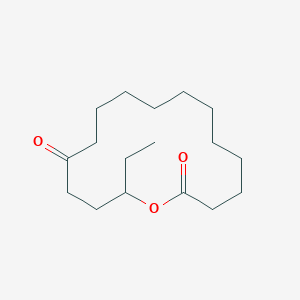
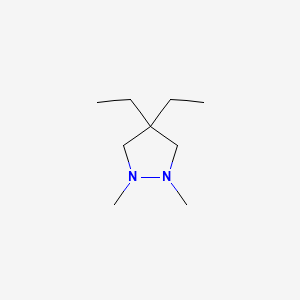
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
